An In-Depth Technical Guide to the Mechanism of Action of Icotrokinra (JNJ-77242113)
An In-Depth Technical Guide to the Mechanism of Action of Icotrokinra (JNJ-77242113)
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Icotrokinra (also known as JNJ-77242113 or JNJ-2113) is an investigational, first-in-class, orally available, macrocyclic peptide designed to selectively target the human interleukin-23 receptor (IL-23R).[1][2][3] Developed to treat a range of immune-mediated inflammatory diseases, its primary mechanism revolves around the specific blockade of the IL-23 signaling pathway, a critical driver in the pathogenesis of conditions such as plaque psoriasis, psoriatic arthritis, and inflammatory bowel disease.[4][5]
The IL-23/IL-17 Inflammatory Axis
The interleukin-23 (IL-23) pathway is a cornerstone of chronic inflammation. IL-23 is a heterodimeric cytokine composed of a p19 and a p40 subunit. It is primarily produced by activated myeloid cells, including dendritic cells and macrophages. The IL-23 receptor is expressed on the surface of various immune cells, most notably T helper 17 (Th17) cells, natural killer (NK) cells, and innate lymphoid cells (ILCs).[1][3]
Upon binding of IL-23 to its receptor, a downstream signaling cascade is initiated, predominantly through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. This leads to the phosphorylation and activation of STAT3.[2][6] Activated STAT3 translocates to the nucleus, where it promotes the transcription of genes essential for the survival, expansion, and effector function of Th17 cells. The primary consequence is the production and release of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[3][4][5] These cytokines act on keratinocytes and other skin cells, causing the hyperproliferation, inflammation, and plaque formation characteristic of psoriasis.[1][7]
Core Mechanism of Action of Icotrokinra
Icotrokinra functions as a direct, competitive antagonist of the IL-23 receptor.[8] It is engineered to bind with very high affinity to the IL-23R, thereby physically preventing the endogenous cytokine IL-23 from docking with and activating the receptor.[4][5][7] This blockade is the pivotal step in its mechanism.
By preventing IL-23 binding, Icotrokinra potently and selectively inhibits the subsequent downstream signaling events. Specifically, it blocks the IL-23-induced phosphorylation of STAT3.[2][6] Crucially, this action is highly selective; Icotrokinra does not affect the related IL-12 signaling pathway, which proceeds via STAT4 phosphorylation.[4] This selectivity is a key attribute, as IL-12 is involved in different immune functions. The inhibition of the IL-23 signaling cascade effectively halts the production and release of pathogenic cytokines like IL-17A, IL-17F, and IFN-γ from immune cells.[2][4][5]
Quantitative Data Summary
The potency and efficacy of Icotrokinra have been quantified across a range of in vitro and in vivo studies.
Table 1: Binding Affinity and In Vitro Potency
| Parameter | Assay Description | Value | Reference(s) |
|---|---|---|---|
| KD | Binding affinity to IL-23 Receptor | 7.1 pM | [4] |
| IC50 | Inhibition of IL-23-induced STAT3 phosphorylation in human PBMCs | 5.6 pM | [2][4] |
| IC50 | Inhibition of IL-23-induced IFN-γ production in NK cells | 18.4 pM | [2][4][5] |
| IC50 | Inhibition of IL-23-induced IFN-γ production in whole blood (Healthy Donors) | 11 pM | [4] |
| IC50 | Inhibition of IL-23-induced IFN-γ production in whole blood (Psoriasis Patients) | 9 pM |[4] |
Table 2: Preclinical In Vivo Efficacy
| Model | Dosing | Key Finding | Reference(s) |
|---|---|---|---|
| Rat TNBS-Induced Colitis | Oral, ≥ 0.3 mg/kg/day | Attenuated disease parameters (reduced colon weight-to-length ratio, alleviated weight loss). | [2][4][5] |
| Rat IL-23-Induced Skin Inflammation | Oral, ≥ 10 mg/kg (twice daily) | Prevented IL-23-induced upregulation of IL-17A and IL-22; inhibited skin thickening. |[2][4][5] |
Table 3: Phase 2b Clinical Efficacy (FRONTIER 1 Study) in Plaque Psoriasis
| Treatment Group (at Week 16) | Primary Endpoint: PASI 75 Response Rate | Reference(s) |
|---|---|---|
| Placebo | 9% | [9] |
| 25 mg Once Daily | 37% | [9] |
| 25 mg Twice Daily | 51% | [9] |
| 50 mg Once Daily | 58% | [9] |
| 100 mg Once Daily | 65% | [9] |
| 100 mg Twice Daily | 79% | [9] |
(PASI 75 represents a ≥75% reduction from baseline in the Psoriasis Area and Severity Index score)
Experimental Protocols
Detailed methodologies are crucial for interpreting the quantitative data.
4.1 IL-23-Induced STAT3 Phosphorylation Assay in Human PBMCs
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Objective: To determine the potency of Icotrokinra in inhibiting proximal IL-23R signaling.
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Methodology:
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Peripheral blood mononuclear cells (PBMCs) are isolated from human blood.
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Cells are pre-incubated with varying concentrations of Icotrokinra.
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Recombinant human IL-23 is added to the cells to stimulate the signaling pathway.
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Following stimulation, cells are lysed to extract proteins.
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The level of phosphorylated STAT3 (pSTAT3) is quantified using a sensitive immunoassay, such as ELISA or flow cytometry with a phospho-specific antibody.
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An IC50 value is calculated by plotting the concentration of Icotrokinra against the percentage inhibition of pSTAT3 levels.[2][6]
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4.2 Rat Model of Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
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Objective: To evaluate the anti-inflammatory activity of orally administered Icotrokinra in a model of inflammatory bowel disease.[2]
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Methodology:
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Colitis is induced in rats via intrarectal administration of TNBS.
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Rats are randomized into treatment groups, receiving either vehicle control or Icotrokinra orally at various doses (e.g., 0.03-10 mg/kg) once daily for a defined period (e.g., 7 days).[2]
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Efficacy is determined by the compound's ability to significantly reduce these inflammatory markers compared to the vehicle group.[2][4][5]
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4.3 FRONTIER 1 Phase 2b Clinical Trial
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Objective: To assess the dose-ranging efficacy and safety of Icotrokinra in patients with moderate-to-severe plaque psoriasis.[7][9]
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Methodology:
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A total of 255 adult participants with moderate-to-severe plaque psoriasis were enrolled.[7][9]
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Participants were randomized into one of six parallel groups: placebo, 25 mg once-daily, 25 mg twice-daily, 50 mg once-daily, 100 mg once-daily, or 100 mg twice-daily.[7]
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The treatment period lasted for 16 weeks.[9]
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The primary endpoint was the proportion of patients in each group achieving a PASI 75 response at Week 16.[7][9]
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Secondary endpoints included PASI 90/100 responses and Investigator's Global Assessment (IGA) scores. Safety and tolerability were monitored throughout the study.[7]
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Conclusion
The mechanism of action of Icotrokinra (JNJ-77242113) is characterized by its potent and highly selective antagonism of the IL-23 receptor. By binding to the receptor with picomolar affinity, it effectively outcompetes the natural ligand IL-23, leading to a complete blockade of the downstream signaling cascade involving STAT3 phosphorylation.[4] This targeted inhibition prevents the pathogenic expansion of Th17 cells and halts the production of key inflammatory cytokines (IL-17, IL-22), thereby mitigating the inflammatory processes that drive diseases like psoriasis.[1][2] As the first oral peptide inhibitor of this pathway, Icotrokinra represents a significant advancement, offering a targeted, non-biologic oral therapy for IL-23-mediated diseases.[10][7]
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [jnj.com]
- 8. researchgate.net [researchgate.net]
- 9. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]
